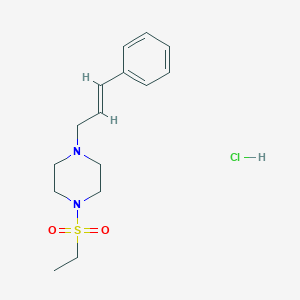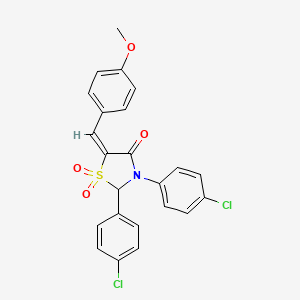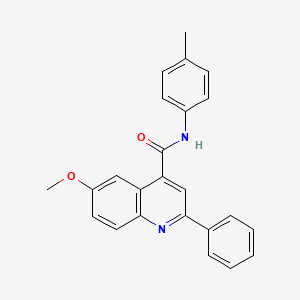
1-(ethylsulfonyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(ethylsulfonyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride, also known as EPPTB, is a chemical compound that has been widely used in scientific research due to its potential as a therapeutic agent.
作用机制
1-(ethylsulfonyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride works by binding to specific enzymes and proteins, such as histone deacetylases and tubulin, which are involved in various cellular processes. By inhibiting the activity of these enzymes and proteins, this compound can prevent the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 1-(ethylsulfonyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride in lab experiments is its high potency and specificity for certain enzymes and proteins. However, its hydrophobic nature can make it difficult to dissolve in water, which can limit its use in certain experiments. Additionally, its potential toxicity and side effects must be carefully considered when using it in experiments.
未来方向
There are several potential future directions for the use of 1-(ethylsulfonyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride in scientific research. One area of interest is in the development of new cancer therapies that target specific enzymes and proteins. This compound could also be used in the development of new treatments for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
合成方法
1-(ethylsulfonyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride can be synthesized through a reaction between 1-(ethylsulfonyl)piperazine and (3-phenyl-2-propen-1-yl)boronic acid, followed by a reaction with hydrochloric acid to form the hydrochloride salt. The synthesis method has been described in detail in various scientific papers.
科学研究应用
1-(ethylsulfonyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
属性
IUPAC Name |
1-ethylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S.ClH/c1-2-20(18,19)17-13-11-16(12-14-17)10-6-9-15-7-4-3-5-8-15;/h3-9H,2,10-14H2,1H3;1H/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCLWYKUEDJLDU-MLBSPLJJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6016346.png)
![2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-5-(methylthio)benzamide](/img/structure/B6016351.png)

![2-oxo-1-phenyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B6016355.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-(methoxymethyl)piperidine](/img/structure/B6016370.png)

![N-cyclopentyl-N'-(2,2-dimethyltetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6016404.png)
![1-[benzyl(methyl)amino]-3-[4-({[2-(1-methyl-4-piperidinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016410.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,1-dimethyl-4-piperidinamine](/img/structure/B6016412.png)
![N-[2-(4-morpholinyl)ethyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6016424.png)

![2-[4-(2-fluoro-5-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6016444.png)
![N-(2-methoxy-5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B6016455.png)
